N-(3-benzamidophenyl)-4-bromobenzamide is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as a benzamide derivative, which are compounds that contain a benzene ring attached to an amide functional group. This compound has garnered interest due to its biological activities, particularly in inhibiting certain cancer cell lines.
This compound falls under the category of amide compounds and is specifically a bromobenzamide, which indicates the presence of a bromine atom in its structure. Benzamides are known for their diverse biological properties, making them significant in pharmaceutical research.
The synthesis of N-(3-benzamidophenyl)-4-bromobenzamide can be achieved through several methods, primarily involving the reaction of 4-bromobenzoyl chloride with 3-aminobenzamide. The following steps outline a typical synthesis process:
The reaction mechanism involves nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond .
The molecular structure of N-(3-benzamidophenyl)-4-bromobenzamide features:
The compound exhibits a planar structure due to resonance stabilization within the aromatic rings.
N-(3-benzamidophenyl)-4-bromobenzamide can participate in various chemical reactions, including:
Reactions involving this compound are typically facilitated by catalysts such as palladium for coupling reactions, while hydrolysis may require heating or prolonged reaction times under acidic conditions.
The mechanism of action for N-(3-benzamidophenyl)-4-bromobenzamide primarily relates to its potential as an inhibitor of specific biological pathways:
Relevant analyses include spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for structural confirmation .
N-(3-benzamidophenyl)-4-bromobenzamide has several scientific applications:
This compound exemplifies the importance of benzamide derivatives in medicinal chemistry and highlights ongoing research into their therapeutic potentials.
The compound N-(3-benzamidophenyl)-4-bromobenzamide is systematically named according to IUPAC conventions as N-[3-(benzoylamino)phenyl]-4-bromobenzamide. This name delineates its core structural features: a central aniline ring substituted at the meta-position (C3) with a benzamide group (–NHCOC₆H₅) and further functionalized by an amide linkage to a para-brominated benzoyl moiety (4-Br–C₆H₄–C=O). The molecular graph comprises two planar benzamide units connected through an amine linkage, creating a conjugated tripartite system.
Table 1: Nomenclature and Identifiers
Systematic Name | Synonyms | Registry Numbers |
---|---|---|
N-[3-(Benzoylamino)phenyl]-4-bromobenzamide | N-(3-Benzamidophenyl)-4-bromobenzamide; 4-Bromo-N-[3-(phenylcarbonylamino)phenyl]benzamide | CID 17234809 (PubChem) [1]; CAS 698-67-9 (4-bromobenzamide precursor) [5] [8] |
The structural representation emphasizes the para-bromo substitution on the terminal benzoyl ring, distinct from isomeric forms like the ortho-bromo analog (N-(3-benzamidophenyl)-2-bromobenzamide, CID 17234809) [1]. The meta-linkage between the two amide groups imposes a non-linear topology, influencing electronic delocalization and steric accessibility.
The molecular formula C₂₀H₁₅BrN₂O₂ confirms a base mass of 395.26 g/mol, calculated as follows:
Experimental mass spectrometry data aligns closely, with PubChem listing 395.26 g/mol for the exact monoisotopic mass [1]. The formula reflects a brominated diarylamide scaffold, with the bromine atom contributing 20.2% of the total mass—a signature detectable via elemental analysis or high-resolution mass spectrometry. The 4-bromobenzamide precursor (C₇H₆BrNO) has a molecular weight of 200.04 g/mol [5] [8], underscoring the mass increment from conjugation.
Table 2: Atomic Composition and Mass Distribution
Element | Atom Count | Mass Contribution (g/mol) | % Total Mass |
---|---|---|---|
Carbon (C) | 20 | 240.20 | 60.81% |
Hydrogen (H) | 15 | 15.15 | 3.84% |
Bromine (Br) | 1 | 79.90 | 20.23% |
Nitrogen (N) | 2 | 28.02 | 7.09% |
Oxygen (O) | 2 | 32.00 | 8.10% |
Total | - | 395.27 | 100% |
Isomerism in N-(3-benzamidophenyl)benzamides arises from two key variables:1. Bromine Positional Isomerism:- Ortho-bromo (2-bromo): Exhibits steric congestion near the amide bond, potentially distorting coplanarity and reducing conjugation efficiency. Represented by N-(3-benzamidophenyl)-2-bromobenzamide (CID 17234809) [1].- Para-bromo (4-bromo): Maximizes electronic effects due to linear conjugation, enhancing electron withdrawal from the amide carbonyl. This is the title compound.- Meta-bromo (3-bromo): Intermediate electronic impact, with minimal steric disruption but reduced resonance stabilization.
Table 3: Isomeric and Substituted Analogues
Compound | Substituent/Bromo Position | Structural Impact | Example Use |
---|---|---|---|
N-(3-Benzamidophenyl)-2-bromobenzamide | Ortho-Br | Steric hindrance limits bond rotation; reduced conjugation | Pharmacological probe [1] |
N-(3-Benzamidophenyl)-4-bromobenzamide | Para-Br | Optimal resonance; enhanced dipole moment | Target-specific scaffolds [1] [5] |
N-[3-(4-(tert-Butyl)benzamido)phenyl]-3-bromobenzamide | tert-Butyl at para-position | Increased hydrophobicity; altered sterics | Kinase inhibition studies [9] |
Brofaromine | Benzofuran core | Bioisosteric ring; improved metabolic stability | MAO-A inhibition [3] |
The para-bromo isomer’s electronic profile favors interactions with aromatic pockets in biological targets (e.g., kinases or GPCRs), as seen in structurally related GPR35 modulators [4] [10]. Replacing bromine with smaller halogens (e.g., Cl) or cyano groups modulates polarity without significant steric alterations, enabling structure-activity relationship (SAR) refinement.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7